6-(Hydroxymethyl)piperidin-3-ol 6-(Hydroxymethyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688386
InChI: InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

6-(Hydroxymethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC16688386

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

6-(Hydroxymethyl)piperidin-3-ol -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 6-(hydroxymethyl)piperidin-3-ol
Standard InChI InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2
Standard InChI Key VLMAABJNFNPYCK-UHFFFAOYSA-N
Canonical SMILES C1CC(NCC1O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-(Hydroxymethyl)piperidin-3-ol (C₆H₁₃NO₂) features a six-membered piperidine ring with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 3 and 6, respectively. Its stereochemistry is critical, with the (3S,6R) configuration being a well-documented enantiomer . The compound’s molecular weight is 131.17 g/mol, and its IUPAC name is (3S,6R)-6-(hydroxymethyl)piperidin-3-ol .

Key Physicochemical Properties:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated -0.35 (analogous to 3-hydroxypiperidine)
SolubilityWater-soluble

The compound’s stereochemistry significantly influences its intermolecular interactions, as demonstrated by its distinct InChIKey (FQOGWNRPPJMSEC-UHFFFAOYSA-N) .

Synthesis and Stereochemical Control

Stereoselective Routes

The synthesis of 6-(hydroxymethyl)piperidin-3-ol often leverages carbohydrate precursors. A notable method involves:

Challenges in Industrial Scaling

  • Stereochemical Purity: Maintaining (3S,6R) configuration requires chiral catalysts or enzymatic resolution .

  • Functional Group Reactivity: The hydroxymethyl group necessitates protection-deprotection strategies during synthesis.

Pharmacological and Biochemical Applications

Glycosidase Inhibition

6-(Hydroxymethyl)piperidin-3-ol derivatives exhibit moderate inhibitory activity against α-glucosidases (IC₅₀ ~50 μM) and β-galactosidases . This positions them as candidates for:

  • Antidiabetic Agents: Targeting carbohydrate-metabolizing enzymes .

  • Antiviral Therapeutics: Disrupting viral glycoprotein processing .

Drug Intermediate Utility

The compound serves as a chiral building block for:

  • Piperidine Nucleoside Analogs: Antiviral and anticancer agents .

  • Unsymmetrical Ureas: Scaffolds for kinase inhibitors .

Comparative Analysis with Related Piperidines

CompoundKey DifferencesApplications
3-Hydroxypiperidine Lacks hydroxymethyl group; lower MW (101.15)Antibacterial intermediates
3-(Hydroxymethyl)piperidin-4-olHydroxyl at position 4 instead of 3Neurological drug candidates
6-Methyl-3-hydroxypiperidine Methyl substitution at C6Glycosidase inhibition

The hydroxymethyl group in 6-(hydroxymethyl)piperidin-3-ol enhances hydrogen-bonding capacity compared to simpler piperidines, potentially improving target binding .

Research Gaps and Future Directions

Underexplored Areas

  • Toxicological Profiles: No in vivo toxicity data available.

  • Enzymatic Stability: Degradation kinetics in biological systems remain unstudied .

Synthetic Optimization Priorities

  • Flow Chemistry Approaches: To improve yield and reduce step count .

  • Biocatalytic Methods: Enantioselective synthesis using engineered enzymes .

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